Superior Binding Affinity and Potency Against Human DPP-4 Enzyme Compared to Sitagliptin and Vildagliptin
Teneligliptin demonstrates a markedly higher binding affinity for the human DPP-4 enzyme compared to sitagliptin and vildagliptin, as evidenced by lower Ki and IC50 values [1][2]. Specifically, teneligliptin exhibits a Ki of 0.461 nM and an IC50 of 1.70 nM for human DPP-4 [1]. In contrast, sitagliptin shows a Ki of 3.31 nM and an IC50 of 12.2 nM, while vildagliptin has a Ki of 2.18 nM and an IC50 of 8.04 nM [1]. This translates to a 7.2-fold higher binding affinity (Ki) for teneligliptin compared to sitagliptin and a 4.7-fold higher affinity compared to vildagliptin.
| Evidence Dimension | Human DPP-4 Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.461 ± 0.004 nM |
| Comparator Or Baseline | Sitagliptin: 3.31 ± 0.22 nM; Vildagliptin: 2.18 ± 0.25 nM |
| Quantified Difference | Teneligliptin Ki is 7.2-fold lower than sitagliptin (0.461 vs 3.31 nM); 4.7-fold lower than vildagliptin (0.461 vs 2.18 nM) |
| Conditions | In vitro enzyme inhibition assay using recombinant human DPP-4 and Gly-Pro-MCA substrate |
Why This Matters
Higher binding affinity supports a lower therapeutic dose and potentially prolonged enzyme inhibition, which are key considerations for drug development and generic formulation.
- [1] Schnapp G, et al. Comparative analysis of binding kinetics and thermodynamics of dipeptidyl peptidase-4 inhibitors. Sci Rep. 2018;8:2256. Published 2018 Feb 9. doi:10.1038/s41598-018-21056-y View Source
- [2] Sharma SK, et al. Teneligliptin in management of type 2 diabetes mellitus. Diabetes Metab Syndr Obes. 2016;9:251-260. View Source
